4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the triazole ring .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the cyclohexyl group provides structural stability .
Comparison with Similar Compounds
4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
- 4-phenyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The cyclohexyl group in this compound provides unique steric and electronic effects, making it distinct from its analogs .
Properties
IUPAC Name |
4-cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4S/c1-4-11(16(2)3)12-14-15-13(18)17(12)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOITBPWVCUMEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1C2CCCCC2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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